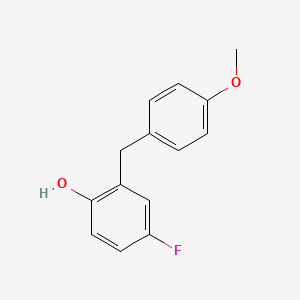

4-Fluoro-2-(4-methoxybenzyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-[(4-methoxyphenyl)methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9,16H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXDWZHGVUZVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 4-Fluoro-2-(4-methoxybenzyl)phenol (CAS 1426-54-6)

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive investigation into the properties of 4-Fluoro-2-(4-methoxybenzyl)phenol with CAS number 1426-54-6 has revealed a significant lack of publicly available, verifiable technical data. This scarcity of information prevents the creation of a comprehensive technical guide as requested.

Key challenges identified during the research process include:

-

Structural Ambiguity: There is conflicting information regarding the precise chemical structure associated with CAS number 1426-54-6. Public databases, such as PubChem, associate a similar but distinct structure, 4-fluoro-2-(4-methoxyphenyl)phenol, with this CAS identifier. This fundamental discrepancy makes it impossible to accurately report on the compound's properties.

-

Absence of Experimental Data: A thorough search of scientific literature and chemical databases yielded no specific experimental data for this compound. This includes a lack of information on:

-

Physicochemical properties (e.g., melting point, boiling point, solubility)

-

Spectroscopic data (NMR, IR, Mass Spectrometry)

-

Detailed experimental protocols for synthesis

-

Biological activity and associated signaling pathways

-

Due to the absence of this critical information, the core requirements of this technical guide, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways, cannot be fulfilled.

General Information on Related Compounds

While specific data for this compound is unavailable, general information on the synthesis of substituted benzylphenols can be found in chemical literature. One common method involves the reaction of a substituted phenol with a benzylating agent. For instance, a patented process describes the preparation of p-substituted o-benzylphenols by reacting p-substituted phenols with agents like benzyl alcohol or benzyl chloride in the presence of a zeolite catalyst at elevated temperatures.[1]

Hypothetical Experimental Workflow

Should a reliable synthesis protocol for this compound be developed, a general workflow for its characterization could be proposed. This would involve synthesis, purification, and subsequent analysis to confirm its structure and purity.

Caption: Hypothetical workflow for synthesis and characterization.

Conclusion

References

The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylphenols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This technical guide delves into the burgeoning field of fluorinated benzylphenols, a class of compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. Fluorination can dramatically alter the physicochemical properties of benzylphenols, enhancing their metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental methodologies, and mechanistic insights into their modes of action.

Quantitative Analysis of Biological Activity

The biological efficacy of fluorinated benzylphenols has been demonstrated through a range of in vitro assays. The following tables summarize the key quantitative data, providing a comparative analysis of their antimicrobial and anticancer activities.

Table 1: Antimicrobial Activity of Fluorinated Benzyl Derivatives

Minimal Inhibitory Concentration (MIC) is a key metric for antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | Staphylococcus aureus | 0.5 | [1] |

| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative 9m | Escherichia coli | 1 | [1] |

| 3-(4-trifluoromethyl)-benzyloxy derivative 10d | Staphylococcus aureus | 1 | [1] |

| 3-(4-trifluoromethyl)-benzyloxy derivative 10d | Escherichia coli | 16 | [1] |

| Phenyl- and benzimidazole-substituted benzyl ether 6g | Staphylococcus aureus | 3.12 | [2] |

| Phenyl- and benzimidazole-substituted benzyl ether 6g | Methicillin-resistant S. aureus (MRSA) | 6.25 | [2] |

Note: The provided data showcases the potent antibacterial activity of fluorinated benzyl derivatives against both Gram-positive and Gram-negative bacteria. Notably, compound 9m demonstrates exceptional potency against S. aureus and E. coli.

Table 2: Anticancer Activity of Fluorinated Benzyl and Benzamide Derivatives

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-benzyl-2-fluorobenzamide derivative 38 | MDA-MB-231 (Triple-negative breast cancer) | 1.98 | [3] |

| 4-(N-ethyl-1H-indol-3-yl)-6-(p-methoxyphenyl)-pyrimidin-2-amine 11a | HEPG2 (Liver cancer) | 0.7 | [4] |

| p-chlorobenzylamino derivative 8e | U-937 (Leukemia) | 5.7 - 12.2 | [5] |

| p-chlorobenzylamino derivative 8e | SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [5] |

Note: The data indicates that fluorinated benzyl derivatives exhibit significant cytotoxic effects against various cancer cell lines, with some compounds showing sub-micromolar efficacy.

Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimal Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Mueller-Hinton Broth (MHB) or other suitable broth

-

Fluorinated benzylphenol compounds dissolved in a suitable solvent (e.g., DMSO)

-

Iodonitrotetrazolium chloride (INT) solution (optional, for visualization)[8]

Procedure:

-

Prepare a stock solution of the fluorinated benzylphenol compound.

-

Perform serial two-fold dilutions of the compound in the microtiter plate wells containing 50 µL of broth to achieve a range of concentrations.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized bacterial suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.[6]

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (i.e., the well remains clear).[8]

-

(Optional) Add 10 µL of INT solution to each well and incubate for 30 minutes. The absence of color development indicates inhibition of bacterial growth.[8]

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][9][10]

Materials:

-

96-well cell culture plates

-

Cancer cell line (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium

-

Fluorinated benzylphenol compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[2]

Procedure:

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

-

Prepare serial dilutions of the fluorinated benzylphenol compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[2][10]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Measure the absorbance at a wavelength of 590 nm using a microplate reader.[2]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Signaling Pathways and Mechanisms of Action

Fluorinated benzylphenols exert their biological effects by modulating key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Antimicrobial Mechanism

While the precise mechanisms for all fluorinated benzylphenols are still under investigation, phenolic compounds, in general, are known to exert their antimicrobial effects through multiple modes of action. Fluorination can enhance these effects by increasing the lipophilicity of the molecule, thereby facilitating its passage through the bacterial cell membrane.

Caption: General antimicrobial mechanism of fluorinated benzylphenols.

Anticancer Mechanisms: Induction of Apoptosis

Many phenolic compounds, including fluorinated derivatives, have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death, such as the PI3K/Akt and MAPK pathways.[11][12][13][14] Fluorination can enhance the pro-apoptotic activity of benzylphenols.

The PI3K/Akt pathway is a critical pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can lead to apoptosis.

Caption: Inhibition of the PI3K/Akt survival pathway by fluorinated benzylphenols.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that can regulate both cell survival and apoptosis, depending on the specific context and stimuli. Certain stressors, including some chemotherapeutic agents, can activate pro-apoptotic arms of the MAPK pathway, such as JNK and p38.

Caption: Activation of pro-apoptotic MAPK signaling by fluorinated benzylphenols.

Conclusion and Future Directions

Fluorinated benzylphenols represent a promising class of compounds with demonstrable antimicrobial and anticancer activities. The strategic incorporation of fluorine atoms has been shown to enhance their biological potency. The data and protocols presented in this guide provide a solid foundation for researchers in the field.

Future research should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a wider range of fluorinated benzylphenol analogs are needed to delineate clear SAR and optimize potency and selectivity.

-

Mechanism of Action Studies: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.

-

In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The continued exploration of fluorinated benzylphenols holds significant promise for the discovery of novel and effective therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nucleodoconhecimento.com.br [nucleodoconhecimento.com.br]

- 7. The role of phenolic compounds in the fight against cancer--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-property relationships of fluorinated carboxylic acid bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

discovery and history of substituted 2-benzylphenols

An In-depth Technical Guide to the Discovery and History of Substituted 2-Benzylphenols

Introduction

Substituted 2-benzylphenols are a class of organic aromatic compounds characterized by a phenol ring with a benzyl group attached at the ortho position. This core structure is the foundation for a wide range of molecules with significant applications in medicinal chemistry, materials science, and industrial processes. The class includes both naturally occurring bioactive compounds, such as magnolol and honokiol, and synthetically derived molecules with tailored properties.

The history of 2-benzylphenols is rooted in early 20th-century explorations of phenol derivatives, although specific details of the initial discovery of the parent compound, 2-benzylphenol, are not well-documented.[1] The true significance of this structural motif emerged with the isolation and characterization of neolignans from natural sources, most notably the bark of Magnolia species. These discoveries unveiled a rich pharmacology, spurring further research into the synthesis and biological evaluation of both natural and novel substituted 2-benzylphenols.

This guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important class of compounds, with a focus on the technical details relevant to researchers and drug development professionals.

Historical Perspective and Key Discoveries

The journey of substituted 2-benzylphenols began with the synthesis of the basic 2-benzylphenol scaffold (also known as 2-hydroxydiphenylmethane).[1][2] Early methods relied on classical organic reactions to combine the phenol and benzyl moieties.

A pivotal moment in the history of this class was the discovery of magnolol and honokiol , two isomeric 2-benzylphenol derivatives, as the primary bioactive constituents of Magnolia officinalis. Traditional medicine has long used extracts from Magnolia bark for various ailments, and the identification of these compounds provided a molecular basis for its therapeutic effects. Magnolol and honokiol have since been extensively studied and shown to possess a remarkable range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, antimicrobial, and anti-cancer properties.[3]

The promising biological profile of these natural products has driven significant efforts in synthetic chemistry to create analogues and derivatives. The goal of this research is often to enhance potency, improve pharmacokinetic properties, or elucidate structure-activity relationships (SARs).[4] For instance, the development of pro-drug strategies, such as converting the phenolic hydroxyl groups into esters, has been explored to improve the bioactivity of magnolol and honokiol.[3][5]

Beyond medicinal applications, synthetic substituted 2-benzylphenols have found utility in other areas. For example, 2,6-di-tertiary-butyl-4-benzylphenol was developed as an oil-soluble antioxidant for stabilizing petroleum products like gasoline and lubricating oils.[6] The core structure is also used as an intermediate in the synthesis of polymers, such as polyurethane resins, and as a component in antimicrobial soap formulations.[1][]

Synthetic Methodologies

The synthesis of substituted 2-benzylphenols can be broadly categorized into two approaches: direct synthesis of the scaffold and modification of naturally occurring 2-benzylphenols.

Direct Synthesis of the 2-Benzylphenol Core

Friedel-Crafts Alkylation: This is a classic and common method for synthesizing the 2-benzylphenol skeleton. It involves the electrophilic aromatic substitution of a phenol with a benzyl halide (e.g., benzyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction must be carefully controlled to favor ortho-alkylation over para-alkylation.[1]

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Benzylphenol | C13H12O | CID 24216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of magnolol and honokiol derivatives and their effect against hepatocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US2248831A - Alkylated phenol - Google Patents [patents.google.com]

Technical Guide to the Safety and Handling of 4-Fluoro-2-(4-methoxybenzyl)phenol

Disclaimer: This document provides a technical guide to the safety and handling of 4-Fluoro-2-(4-methoxybenzyl)phenol. As of the compilation of this guide, a specific, publicly available Safety Data Sheet (SDS) or comprehensive toxicological profile for this exact compound could not be located. The information herein is therefore extrapolated from the known hazards of structurally similar compounds, namely 4-Fluorophenol and 4-Fluoro-2-methoxyphenol, and general principles of chemical safety for substituted phenols. This guide is intended for use by qualified researchers, scientists, and drug development professionals who are capable of conducting a thorough risk assessment. The recommendations provided should be considered a baseline for safe handling and not a substitute for a substance-specific safety evaluation.

Hazard Identification and Classification

Based on the analysis of its structural moieties—a fluorinated phenol core and a methoxybenzyl group—this compound should be handled as a hazardous substance. The primary hazards are anticipated to be similar to those of its analogues, which are classified as harmful and irritant.

Anticipated GHS Classification:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

The toxicity of substituted phenols is influenced by factors such as hydrophobicity, acid dissociation constant (pKa), and the electronic properties of their substituents.[1][2] Both electron-releasing and electron-withdrawing groups can contribute to toxicity through different mechanisms, including the formation of phenoxyl-free radicals or through lipophilicity.[3][4] Given the structure of this compound, it is prudent to assume it possesses significant biological activity and potential for toxicity.

GHS Hazard Data for Structurally Related Compounds

The following table summarizes the GHS hazard classifications for key structural analogues. This data forms the basis for the safety precautions recommended in this guide.

| Compound | GHS Pictogram | Signal Word | Hazard Statements |

| 4-Fluorophenol [5] |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| 4-Fluoro-2-methoxyphenol [6][7] |

| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.(Note: Some sources also classify it as harmful if swallowed/inhaled/in contact with skin)[7] |

Physical and Chemical Properties

Quantitative data for the target compound is not available. The properties of a key analogue are provided for reference.

| Property | Value for 4-Fluoro-2-methoxyphenol |

| CAS Number | 450-93-1 |

| Molecular Formula | C₇H₇FO₂[8] |

| Molecular Weight | 142.13 g/mol [8] |

| Appearance | Light yellow to brown clear liquid[8] |

| Boiling Point | 195 °C[8] |

| Density | ~1.25 g/mL at 25 °C |

| Flash Point | 101.6 °C (closed cup) |

Experimental and Safety Protocols

The following protocols are standardized safety procedures derived from the handling of hazardous phenolic compounds. They are not research methodologies but are critical for ensuring laboratory safety.

Engineering Controls

-

Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[5] |

| Skin Protection | A full-length laboratory coat and chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of after contamination.[5] |

| Respiratory Protection | If there is a risk of exceeding exposure limits or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors) is required.[7] |

Handling and Storage

-

Safe Handling: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[7]

Spill and Disposal Procedures

-

Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a suitable, sealed container for disposal. Clean the spill area thoroughly.[6]

-

Major Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Notify safety personnel.

-

Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

First Aid Measures

Immediate medical attention is required in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |

Visualized Workflows and Logic Diagrams

The following diagrams illustrate key logical workflows for handling chemicals with unknown toxicological profiles and for emergency response.

Caption: Risk assessment workflow for a compound lacking specific safety data.

Caption: General first aid workflow following chemical exposure.

References

- 1. QSAR of toxicology of substituted phenols [jstage.jst.go.jp]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

Solubility Profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted solubility profile of 4-Fluoro-2-(4-methoxybenzyl)phenol in a range of common organic solvents. Due to the absence of specific experimental data in publicly available literature, this guide combines theoretical predictions based on the compound's structure with detailed experimental protocols for determining its empirical solubility. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and formulation of drugs containing this molecule.

Physicochemical Properties and Predicted Solubility

This compound, with the molecular formula C₁₄H₁₃FO₂, is a phenolic compound whose solubility is governed by its structural features: a polar phenolic hydroxyl group capable of hydrogen bonding, a fluorinated aromatic ring, and a methoxybenzyl group which adds to its lipophilicity.

Based on the general solubility principles of phenolic compounds and benzylphenols, a qualitative solubility profile can be predicted. Phenolic compounds tend to be more soluble in polar protic solvents due to hydrogen bonding capabilities.[1] The presence of the benzyl and methoxy groups suggests that the compound will also exhibit significant solubility in a range of non-polar and moderately polar aprotic solvents. Benzylphenols are generally soluble in organic solvents and practically insoluble in water.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | High | The hydroxyl group of the phenol can form strong hydrogen bonds with methanol. |

| Ethanol | High | Similar to methanol, ethanol is a good hydrogen bond donor and acceptor. | |

| Isopropanol | Moderate to High | Increased steric hindrance compared to methanol and ethanol may slightly reduce solubility. | |

| Water | Low to Insoluble | The large, non-polar benzyl and fluorophenyl groups are expected to dominate, leading to poor aqueous solubility. | |

| Polar Aprotic | Acetone | High | The carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. |

| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone. | |

| Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a strong hydrogen bond acceptor and is known to dissolve a wide range of organic compounds. | |

| N,N-Dimethylformamide (DMF) | Very High | Similar to DMSO, DMF is a highly polar aprotic solvent capable of strong hydrogen bond acceptance. | |

| Non-Polar | Hexane | Low to Insoluble | The polarity of the phenolic hydroxyl group is likely to make it poorly soluble in non-polar aliphatic hydrocarbons. |

| Toluene | Moderate | The aromatic nature of toluene can interact favorably with the aromatic rings of the solute. | |

| Dichloromethane | Moderate to High | The polarity of dichloromethane and its ability to interact via dipole-dipole forces should facilitate dissolution. | |

| Diethyl Ether | Moderate | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a non-polar character. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is essential. The following details a robust method for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical standard)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials for 1-2 minutes to ensure thorough mixing.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate for each solvent, and the results should be reported as the mean ± standard deviation.

-

Logical Relationships in Solubility

The solubility of a compound in a given solvent is a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental framework for predicting solubility.

This diagram illustrates that high solubility is expected when the intermolecular forces of the solute and solvent are well-matched. For this compound, the polar hydroxyl group will drive solubility in polar solvents, while the non-polar regions will contribute to solubility in less polar organic solvents. Conversely, a significant mismatch in polarity, such as between the polar hydroxyl group and a non-polar solvent like hexane, will likely result in low solubility.

Conclusion

References

theoretical properties of 4-Fluoro-2-(4-methoxybenzyl)phenol

An In-depth Technical Guide on the Theoretical Properties of 4-Fluoro-2-(4-methoxyphenyl)phenol

Disclaimer: Initial searches for "4-Fluoro-2-(4-methoxybenzyl)phenol" did not yield specific data. This guide focuses on the structurally similar and well-documented compound, 4-Fluoro-2-(4-methoxyphenyl)phenol (PubChem CID: 73292248), which aligns with the likely intent of the query. The theoretical data presented herein is based on computational models.

This technical whitepaper provides a comprehensive overview of the theoretical and computed physicochemical properties of 4-Fluoro-2-(4-methoxyphenyl)phenol. It is intended for researchers, medicinal chemists, and drug development professionals interested in the computational analysis and potential applications of novel phenolic compounds. This document includes tabulated quantitative data, representative experimental protocols for synthesis and analysis, and logical workflow diagrams.

Physicochemical and Computed Properties

The theoretical properties of a compound are crucial for predicting its behavior in biological systems. Computational methods provide valuable insights into parameters that influence pharmacokinetics and pharmacodynamics. The data below for 4-Fluoro-2-(4-methoxyphenyl)phenol is derived from computational models.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁FO₂ | PubChem[1] |

| Molecular Weight | 218.22 g/mol | PubChem[1] |

| Exact Mass | 218.07430775 Da | PubChem[1] |

| XLogP3 (LogP) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 29.5 Ų | PubChem[1] |

| Heavy Atom Count | 16 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 214 | PubChem[1] |

Theoretical Analysis Workflow

The determination of theoretical properties for a novel compound follows a structured computational workflow. This process typically starts with defining the 2D structure and progresses through various levels of computational analysis to predict its physicochemical and potential biological properties.

Caption: A generalized workflow for the in-silico analysis of a novel chemical entity.

Representative Experimental Protocols

While specific experimental data for 4-Fluoro-2-(4-methoxyphenyl)phenol is not available in the provided search results, the following sections detail representative protocols for the synthesis and biological evaluation of structurally related phenolic compounds. These methods would require optimization for the specific target molecule.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of biphenyl structures, such as 4-Fluoro-2-(4-methoxyphenyl)phenol, is commonly achieved via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This protocol is a representative example.

Objective: To synthesize a substituted biphenyl phenol from boronic acid and a halogenated phenol.

Materials:

-

Aryl halide (e.g., 2-bromo-4-fluorophenol)

-

Aryl boronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane, Dimethoxyethane, with water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a three-necked flask equipped with a condenser and a magnetic stirrer, add the aryl halide (1.0 eq), aryl boronic acid (1.2 eq), and the base (2.0 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

-

Solvent and Catalyst Addition: Add the solvent mixture (e.g., Toluene/H₂O 4:1) and the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product using column chromatography on silica gel to obtain the final compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Assay Protocol: DPPH Radical Scavenging Activity

Phenolic compounds are frequently evaluated for their antioxidant properties.[2] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method for assessing free radical scavenging activity.

Objective: To determine the antioxidant potential of the synthesized compound.

Materials:

-

DPPH solution (in methanol or ethanol)

-

Test compound solutions at various concentrations

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations. Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solution.

-

Controls: Prepare a blank (100 µL methanol + 100 µL methanol) and a negative control (100 µL DPPH solution + 100 µL methanol). Use Ascorbic acid as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the test compound.

-

IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Postulated Biological Signaling Pathway

Phenolic compounds are known to modulate various biological pathways, often related to inflammation and oxidative stress.[2] While the specific targets of 4-Fluoro-2-(4-methoxyphenyl)phenol are unknown, a plausible mechanism of action could involve the inhibition of pro-inflammatory pathways such as the NF-κB signaling cascade. The following diagram illustrates this hypothetical interaction.

Caption: A potential mechanism of action via inhibition of the IKK complex in the NF-κB pathway.

This guide provides a foundational understanding of 4-Fluoro-2-(4-methoxyphenyl)phenol from a theoretical perspective, complemented by practical, albeit representative, experimental methodologies. Further empirical studies are necessary to validate these computational predictions and explore the compound's full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol from 4-fluorophenol. The described methodology is based on the Friedel-Crafts alkylation reaction, a fundamental process in organic chemistry for the formation of carbon-carbon bonds.

Introduction

This compound is a substituted phenol derivative with potential applications in medicinal chemistry and materials science. Its structure combines a fluorinated phenol, a common motif in pharmacologically active compounds, with a methoxybenzyl group. The synthesis of such molecules is of interest for the development of new chemical entities. The protocol outlined below describes a plausible and effective method for the preparation of this target molecule, focusing on the ortho-alkylation of 4-fluorophenol.

Reaction Scheme

The synthesis proceeds via a Friedel-Crafts alkylation of 4-fluorophenol with 4-methoxybenzyl alcohol in the presence of a Lewis acid catalyst. The hydroxyl group of the phenol directs the incoming electrophile primarily to the ortho and para positions. By carefully controlling the reaction conditions, the formation of the desired ortho-substituted product can be favored.

Caption: Overall reaction for the synthesis of this compound.

Materials and Methods

Materials:

| Reagent/Material | Formula | MW ( g/mol ) | Supplier | Purity |

| 4-Fluorophenol | C₆H₅FO | 112.10 | Sigma-Aldrich | ≥99% |

| 4-Methoxybenzyl alcohol | C₈H₁₀O₂ | 138.16 | Alfa Aesar | 98% |

| Anhydrous Zinc Chloride (ZnCl₂) | ZnCl₂ | 136.30 | Acros Organics | ≥98% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | Anhydrous, ≥99.8% |

| Hydrochloric Acid (HCl) | HCl | 36.46 | VWR | 1 M aq. |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | EMD Millipore | aq. solution |

| Brine (Saturated NaCl) | NaCl | 58.44 | LabChem | aq. solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | J.T. Baker | Granular |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Avantor | ACS Grade |

| Hexane | C₆H₁₄ | 86.18 | Macron | ACS Grade |

Equipment:

-

Round-bottom flasks (100 mL and 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Silica gel (230-400 mesh)

-

Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

-

To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluorophenol (2.24 g, 20 mmol).

-

Dissolve the 4-fluorophenol in anhydrous dichloromethane (40 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, prepare a solution of 4-methoxybenzyl alcohol (2.76 g, 20 mmol) in anhydrous dichloromethane (10 mL).

2. Reaction Execution:

-

Slowly add anhydrous zinc chloride (2.73 g, 20 mmol) to the stirred solution of 4-fluorophenol at 0 °C.

-

Add the solution of 4-methoxybenzyl alcohol dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent.

3. Work-up and Purification:

-

Upon completion of the reaction, cool the mixture in an ice-water bath and quench by the slow addition of 1 M hydrochloric acid (30 mL).

-

Transfer the mixture to a 250 mL separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid or viscous oil.

Data Presentation

| Parameter | Value |

| Product Name | This compound |

| Molecular Formula | C₁₄H₁₃FO₂ |

| Molecular Weight | 232.25 g/mol |

| Typical Yield | 60-75% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | (Not available, expected to be a low-melting solid) |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~7.10-6.80 (m, 5H, Ar-H), 6.75 (d, J=8.8 Hz, 2H, Ar-H), 4.90 (s, 1H, OH), 3.90 (s, 2H, Ar-CH₂-Ar), 3.75 (s, 3H, OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~158.5, 156.0 (d, J=235 Hz), 150.0, 132.0, 130.0, 125.0, 116.0 (d, J=23 Hz), 115.0 (d, J=24 Hz), 114.0, 55.2, 35.0 |

| FTIR (KBr) ν (cm⁻¹) | ~3400 (O-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-H stretch), 1610, 1510, 1450 (Ar C=C stretch), 1245 (C-O stretch), 1175 (C-F stretch) |

Note: The NMR and IR data are predicted based on the structure and data from similar compounds. Actual experimental values may vary.

Visualization of Experimental Workflow

Caption: Flowchart of the synthesis and purification process.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

4-Fluorophenol is toxic and corrosive. Avoid inhalation, ingestion, and skin contact.

-

Anhydrous zinc chloride is corrosive and hygroscopic. Handle with care in a dry environment.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

-

Hydrochloric acid is corrosive. Handle with care.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound from commercially available starting materials. The use of Friedel-Crafts alkylation allows for the efficient formation of the desired ortho-benzylated product. This application note serves as a valuable resource for researchers in organic and medicinal chemistry for the preparation of this and structurally related compounds.

Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental and versatile method for the formation of carbon-carbon bonds to aromatic rings. The synthesis of 2-benzylphenol, a valuable intermediate in the production of pharmaceuticals, agrochemicals, and industrial materials, is often achieved through the Friedel-Crafts benzylation of phenol.[1] This document provides detailed application notes and experimental protocols for the synthesis of 2-benzylphenol via this classic electrophilic aromatic substitution reaction.

The reaction involves the alkylation of phenol with a benzylating agent, such as benzyl chloride or benzyl alcohol, in the presence of a catalyst.[1] The choice of catalyst and reaction conditions is crucial for achieving high yields and, most importantly, high regioselectivity for the desired ortho-substituted product, 2-benzylphenol, over the para-substituted isomer, 4-benzylphenol. Traditional catalysts include Lewis acids like aluminum chloride (AlCl₃) and Brønsted acids such as sulfuric acid (H₂SO₄).[2] However, contemporary research focuses on the development of more environmentally benign and selective heterogeneous catalysts.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts benzylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The catalyst first activates the benzylating agent to form a benzyl carbocation or a polarized complex. This electrophile is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions.

Several factors influence the regioselectivity of the reaction:

-

Catalyst: The nature and amount of the catalyst can significantly impact the ortho/para product ratio. Some catalysts may favor the formation of the thermodynamically more stable para-isomer, while others can promote ortho-substitution through chelation or steric effects.

-

Temperature: Higher temperatures can sometimes favor the formation of the para-isomer.

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the regioselectivity.

-

Reactant Ratio: The molar ratio of phenol to the benzylating agent can affect the extent of polysubstitution.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data from various studies on the Friedel-Crafts benzylation of phenol for the synthesis of 2-benzylphenol, highlighting the performance of different catalytic systems.

Table 1: Benzylation of Phenol with Benzyl Alcohol

| Catalyst | Phenol:Benzyl Alcohol Molar Ratio | Temperature (°C) | Reaction Time (h) | 2-Benzylphenol Yield (%) | 4-Benzylphenol Yield (%) | Catalyst Loading | Reference |

| Activated Alumina | 2:1 | 180 | 6 | High (predominantly ortho) | - | 10 wt% | [3] |

| Niobium Phosphate (NbOPO₄) | - | - | - | Part of 83% total benzylated product | Part of 83% total benzylated product | - | [4] |

| Sulfuric Acid (94%) | 6:1 | 140 | 3 | Part of 87.4% total benzylphenol | Part of 87.4% total benzylphenol | 5 wt% of phenol |

Table 2: Benzylation of Phenol with Benzyl Chloride

| Catalyst | Phenol:Benzyl Chloride Molar Ratio | Temperature (°C) | Reaction Time (h) | 2-Benzylphenol Yield (%) | 4-Benzylphenol Yield (%) | Catalyst Loading | Reference |

| FeCl₃ | - | - | - | - | - | - | |

| ZnCl₂ | - | - | - | - | - | - | |

| AlCl₃ | - | - | - | - | - | - |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the synthesis of 2-benzylphenol.

Protocol 1: Ortho-Selective Benzylation of Phenol with Benzyl Alcohol using Activated Alumina

This protocol is adapted from a patented process demonstrating high selectivity for o-benzylphenol.[2][3]

Materials:

-

Phenol (564 g, 6.0 moles)

-

Benzyl alcohol (324 g, 3.0 moles)

-

Activated alumina pellets (CATAPAL SB), calcined (89 g)

-

Toluene (50 ml)

Equipment:

-

2-liter, 3-necked flask

-

Thermometer

-

Mechanical stirrer

-

Dean-Stark trap with condenser

Procedure:

-

Charge the 3-necked flask with phenol, benzyl alcohol, activated alumina pellets, and toluene.

-

Heat the reaction mixture to reflux (approximately 180 °C) with gentle stirring, sufficient to agitate the liquid without disturbing the catalyst pellets.

-

Collect the water of reaction in the Dean-Stark trap. The reaction is complete when the theoretical amount of water has been collected (approximately 54 ml).

-

Monitor the progress of the reaction by gas chromatography.

-

After completion, cool the reaction mixture and decant the liquid to separate it from the catalyst.

-

The crude product can be purified by vacuum distillation to yield pure o-benzylphenol.

Protocol 2: Benzylation of Phenol with Benzyl Alcohol using Sulfuric Acid

This protocol describes a high-yield synthesis of benzylphenol using a strong Brønsted acid catalyst.

Materials:

-

Phenol

-

Benzyl alcohol

-

Concentrated Sulfuric Acid (94%)

-

Petroleum ether

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Condenser

-

Thermometer

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

In a three-necked flask, charge phenol and sulfuric acid (5% by weight of phenol).

-

Heat the mixture to the desired reaction temperature (e.g., 140 °C) with constant stirring.

-

Gradually add benzyl alcohol to the mixture over a period of 2 hours using the dropping funnel. A molar ratio of phenol to benzyl alcohol of 6:1 is recommended for optimal yield.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 3 hours.

-

Cool the reaction mass to room temperature.

-

Dissolve the mixture in petroleum ether.

-

Neutralize the solution, followed by washing several times with distilled water.

-

Distill the organic layer at atmospheric pressure to remove unreacted reactants and the solvent.

-

The residual product, benzylphenol, is then purified by vacuum distillation.

Mandatory Visualizations

Reaction Mechanism

Caption: General mechanism of Friedel-Crafts benzylation of phenol.

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of 2-benzylphenol.

References

Application Notes and Protocols for 4-Fluoro-2-(4-methoxybenzyl)phenol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Fluoro-2-(4-methoxybenzyl)phenol, more systematically named 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol, as a versatile intermediate in pharmaceutical synthesis. The strategic incorporation of a fluorine atom and the biphenyl scaffold offers significant advantages in modulating the physicochemical and pharmacological properties of target drug candidates.

Introduction

5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is a fluorinated biphenyl derivative that serves as a key building block in the synthesis of complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The biphenyl structure is a recognized pharmacophore in many drug classes, including kinase inhibitors. These characteristics make this intermediate particularly valuable in drug discovery and development programs targeting a range of diseases, including cancer and inflammatory disorders. Biphenyl compounds are foundational in the creation of various biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₁FO₂ |

| Molecular Weight | 218.22 g/mol |

| CAS Number | 1497359-81-5[1] |

| Appearance | Off-white to light yellow solid |

| Melting Point | 64-67 °C[1] |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Synthetic Protocol: Suzuki-Miyaura Coupling

The synthesis of 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the synthesis of the target compound, a protected 2-bromo-4-fluorophenol is coupled with 4-methoxyphenylboronic acid.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 2-Bromo-4-fluorophenol | 496-69-5 | 190.99 |

| Methoxy-protected 2-bromo-4-fluorophenol | Varies with protecting group | Varies |

| 4-Methoxyphenylboronic acid | 5720-07-0 | 151.96 |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 |

| Toluene | 108-88-3 | 92.14 |

| Ethanol | 64-17-5 | 46.07 |

| Water (degassed) | 7732-18-5 | 18.02 |

| Diethyl Ether | 60-29-7 | 74.12 |

| Saturated Sodium Bicarbonate Solution | N/A | N/A |

| Brine | N/A | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |

Experimental Procedure

A representative protocol based on similar Suzuki-Miyaura couplings of fluorinated phenols.

-

Protection of the Phenolic Hydroxyl Group: The hydroxyl group of 2-bromo-4-fluorophenol should be protected to prevent side reactions. A common protecting group is the methoxymethyl (MOM) ether.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine the protected 2-bromo-4-fluorophenol (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and ethanol. Purge the flask with nitrogen for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The protecting group is removed under appropriate conditions to yield the final product, 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol.

Expected Yield and Purity

Yields for Suzuki-Miyaura couplings of this type are typically in the range of 70-90%. Purity of the final product should be assessed by NMR and mass spectrometry and is expected to be >95% after purification.

Application as a Pharmaceutical Intermediate: Synthesis of Kinase Inhibitors

Fluorinated biphenyl scaffolds are key components in a variety of kinase inhibitors used in oncology. While a specific, named drug directly synthesized from 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is not prominently documented in publicly available literature, its structure is analogous to intermediates used in the synthesis of inhibitors of kinases such as Bruton's Tyrosine Kinase (BTK). BTK is a critical component of the B-cell receptor signaling pathway.[2]

General Synthetic Scheme for a Hypothetical BTK Inhibitor

The following scheme illustrates a plausible synthetic route where 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol could be utilized in the synthesis of a complex heterocyclic kinase inhibitor.

Caption: Synthetic workflow for the preparation and application of the target intermediate.

Potential Signaling Pathway Inhibition: B-Cell Receptor (BCR) Pathway

As an intermediate for potential BTK inhibitors, derivatives of 5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol would likely target the B-cell receptor (BCR) signaling pathway. Inhibition of BTK blocks the downstream signaling cascade that is crucial for B-cell proliferation, differentiation, and survival. This is a key therapeutic strategy in the treatment of various B-cell malignancies.

Caption: Simplified B-Cell Receptor signaling pathway and the point of inhibition by a BTK inhibitor.

Conclusion

5-Fluoro-4'-methoxy-[1,1'-biphenyl]-2-ol is a valuable pharmaceutical intermediate with significant potential in the synthesis of novel drug candidates, particularly kinase inhibitors. The synthetic protocol outlined provides a reliable method for its preparation, and its structural features make it an attractive starting material for the development of targeted therapies. Further exploration of its utility in medicinal chemistry is warranted.

References

experimental protocol for synthesizing 4-Fluoro-2-(4-methoxybenzyl)phenol

Application Note: Synthesis of 4-Fluoro-2-(4-methoxybenzyl)phenol

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical and materials science research. The described methodology is based on the Friedel-Crafts alkylation of 4-fluorophenol with 4-methoxybenzyl chloride, utilizing a Lewis acid catalyst. This protocol offers a straightforward approach for researchers requiring this specific ortho-benzylated phenol derivative.

Introduction

Alkylated phenols are crucial structural motifs in a wide range of biologically active molecules and industrial chemicals.[1][2] The targeted synthesis of specific isomers, such as ortho-alkylated phenols, is essential for developing new therapeutic agents and functional materials. The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction used to attach substituents to an aromatic ring.[3][4] While the reaction traditionally faces challenges such as controlling regioselectivity and preventing polyalkylation, the selection of an appropriate substrate can favor the desired product.[5][6]

In the case of this compound, the starting material, 4-fluorophenol, has its para-position blocked by a fluorine atom. Since the hydroxyl group is a strong ortho-, para-directing group, this substitution pattern inherently favors the alkylation at the ortho-position. This protocol details a representative procedure using aluminum chloride (AlCl₃) as the Lewis acid catalyst, a common and effective choice for this transformation.[6][7]

Reaction Scheme

The synthesis proceeds via an electrophilic aromatic substitution, where the 4-methoxybenzyl carbocation (or its Lewis acid complex) is generated in situ and attacks the electron-rich 4-fluorophenol ring, primarily at the position ortho to the hydroxyl group.

-

Reactants: 4-Fluorophenol, 4-Methoxybenzyl chloride

-

Catalyst: Aluminum chloride (AlCl₃)

-

Solvent: Dichloromethane (DCM)

-

Product: this compound

Experimental Protocol

3.1 Materials and Equipment

-

Reagents:

-

4-Fluorophenol (≥99%)

-

4-Methoxybenzyl chloride (≥98%)

-

Anhydrous Aluminum Chloride (AlCl₃) (≥99.9%)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., Hexane, Ethyl Acetate)

-

-

Equipment:

-

Round-bottom flask (e.g., 250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Nitrogen or Argon gas inlet

-

Condenser (optional, for longer reaction times)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

3.2 Detailed Procedure

-

Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-fluorophenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (AlCl₃) (1.1 eq) portion-wise to the stirred solution. The mixture may become colored and evolve some HCl gas. Stir for 15-20 minutes at 0 °C.

-

Addition of Alkylating Agent: Dissolve 4-methoxybenzyl chloride (1.05 eq) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Work-up:

-

Cool the flask back to 0 °C in an ice bath.

-

Slowly quench the reaction by adding cold 1 M HCl. Be cautious as this is an exothermic process.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine all organic layers.

-

Wash the combined organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis.

| Parameter | Value | Notes |

| Reactants | ||

| 4-Fluorophenol | 1.0 eq | Limiting reagent |

| 4-Methoxybenzyl chloride | 1.05 eq | Slight excess to ensure complete consumption of the phenol. |

| Anhydrous AlCl₃ | 1.1 eq | Stoichiometric amount needed as it complexes with the product ketone.[3] |

| Solvent | ||

| Anhydrous Dichloromethane | ~5-10 mL per gram of 4-fluorophenol | Ensure all reagents are fully dissolved. |

| Reaction Conditions | ||

| Initial Temperature | 0 °C | For addition of catalyst and alkylating agent. |

| Reaction Temperature | 0 °C to Room Temperature | |

| Reaction Time | 2 - 4 hours | Monitor by TLC. |

| Purification | ||

| Method | Flash Column Chromatography | Silica Gel |

| Eluent System | Hexane / Ethyl Acetate (e.g., 9:1) | Gradient may be required for optimal separation. |

| Expected Outcome | ||

| Appearance | Off-white to pale yellow solid/oil | |

| Expected Yield | 60 - 80% | Yields can vary based on reaction scale and purity of reagents. |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

Caption: Workflow diagram for the synthesis of this compound.

References

Applications of 4-Fluoro-2-(4-methoxybenzyl)phenol in Medicinal Chemistry: A Prospective Analysis

Absence of specific data for 4-Fluoro-2-(4-methoxybenzyl)phenol in the current scientific literature precludes the creation of detailed application notes and protocols based on direct experimental evidence. Searches for this specific compound did not yield dedicated studies on its synthesis, biological activity, or therapeutic applications.

However, by examining the well-established roles of its core structural motifs—the fluorinated phenol and the benzylphenol moieties—we can construct a prospective analysis of its potential applications in medicinal chemistry. This document provides a theoretical framework for researchers and drug development professionals interested in exploring the potential of this and structurally related compounds.

Introduction: The Rationale for Fluorinated Benzylphenols in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity and small size can significantly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] The benzylphenol scaffold is also a recurring motif in bioactive compounds, exhibiting a range of activities including antimicrobial, antioxidant, and anticancer effects. The combination of these two pharmacophores in "this compound" suggests its potential as a valuable building block or lead compound in drug discovery programs.

Potential Therapeutic Applications (Hypothetical)

Based on the known activities of related compounds, this compound could be investigated for the following applications:

-

Antimicrobial Agents: Phenolic compounds are known for their antimicrobial properties. The presence of a fluorine atom could enhance this activity.

-

Anticancer Agents: Certain benzylphenol derivatives have shown cytotoxic effects against cancer cell lines.

-

Anti-inflammatory Agents: The phenolic hydroxyl group can act as a radical scavenger, suggesting potential antioxidant and anti-inflammatory effects.

-

Enzyme Inhibitors: The specific substitution pattern might allow for targeted binding to the active sites of various enzymes.

Physicochemical Properties of Structurally Related Compounds

While data for the target compound is unavailable, the properties of closely related molecules provide a useful reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 4-Fluoro-2-methoxyphenol | C₇H₇FO₂ | 142.13 | 195 | - |

| 2-Fluoro-4-methoxyphenol | C₇H₇FO₂ | 142.13 | 199.9 | 100 |

| 4-Benzylphenol | C₁₃H₁₂O | 184.23 | 198-200 (at 10 mmHg) | 79-81 |

| 2-Benzylphenol | C₁₃H₁₂O | 184.23 | 312 | 21 |

Experimental Protocols (Hypothetical)

The following are proposed, hypothetical protocols for the synthesis and biological evaluation of this compound. These are based on standard laboratory procedures for similar compounds and would require optimization.

Synthesis of this compound

This proposed synthesis involves a Friedel-Crafts alkylation of 4-fluorophenol with 4-methoxybenzyl chloride.

Materials:

-

4-Fluorophenol

-

4-Methoxybenzyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution, saturated

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Dissolve 4-fluorophenol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add anhydrous AlCl₃ (1.1 equivalents) to the stirred solution.

-

In a separate flask, dissolve 4-methoxybenzyl chloride (1 equivalent) in anhydrous DCM.

-

Add the 4-methoxybenzyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Proposed synthesis workflow for this compound.

In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a serial two-fold dilution of the test compound in MHB in a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for the in vitro antimicrobial activity assay.

Hypothetical Signaling Pathway Modulation

Given the potential anticancer activity of benzylphenols, this compound could hypothetically modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway.

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Conclusion

While direct experimental data for this compound is currently lacking, a systematic evaluation based on the known properties of its constituent chemical motifs provides a strong rationale for its investigation in medicinal chemistry. The provided hypothetical protocols and conceptual frameworks are intended to serve as a starting point for researchers to explore the potential of this and other novel fluorinated benzylphenol derivatives as therapeutic agents. Further research is warranted to synthesize this compound and evaluate its biological activities to validate these prospective applications.

References

NMR Characterization of 4-Fluoro-2-(4-methoxybenzyl)phenol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 4-Fluoro-2-(4-methoxybenzyl)phenol. Due to the absence of publicly available experimental NMR data for this specific compound, this application note outlines a generalized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra. The provided data tables are based on predicted values and analysis of structurally similar compounds. This guide is intended to serve as a foundational resource for researchers synthesizing or working with this and related molecules, enabling them to confirm its structure and purity.

Introduction

This compound is a substituted phenol derivative with potential applications in medicinal chemistry and drug discovery. The presence of a fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The 4-methoxybenzyl group is also a common moiety in biologically active molecules. Accurate structural elucidation and purity assessment are critical for any downstream applications. NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This note details the standardized procedures for the acquisition and analysis of ¹H and ¹³C NMR spectra for the title compound.

Predicted NMR Data

Given the lack of experimental data in publicly accessible databases, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established increments for similar chemical environments and serve as a guide for spectral assignment.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~7.10 | d | ~8.5 | 2 | H-2', H-6' |

| ~6.85 | d | ~8.5 | 2 | H-3', H-5' |